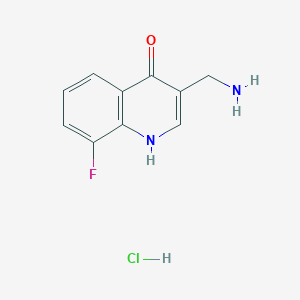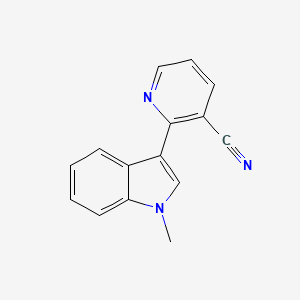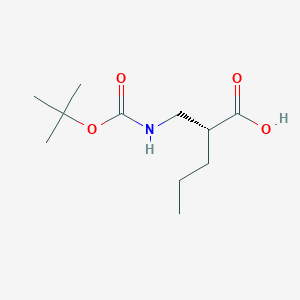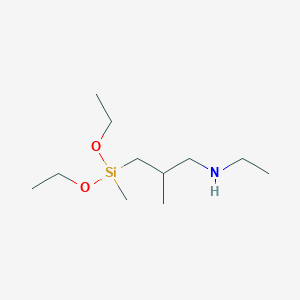
3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of an aminomethyl group at the 3-position, a fluorine atom at the 8-position, and a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the aminomethyl group and the fluorine atom. The final step involves the conversion to the hydrochloride salt.
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the quinoline core.
Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).
Conversion to Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase enzymes, leading to the disruption of DNA replication and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Fluoroquinoline: Lacks the aminomethyl group, resulting in different chemical properties and biological activities.
3-(Aminomethyl)quinoline:
Quinoline-4(1H)-one: Lacks both the aminomethyl group and the fluorine atom, making it less versatile in chemical reactions.
Uniqueness
3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is unique due to the combination of the aminomethyl group and the fluorine atom, which imparts distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile building block in organic synthesis and its effectiveness in various scientific applications.
Propriétés
Formule moléculaire |
C10H10ClFN2O |
|---|---|
Poids moléculaire |
228.65 g/mol |
Nom IUPAC |
3-(aminomethyl)-8-fluoro-1H-quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C10H9FN2O.ClH/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14;/h1-3,5H,4,12H2,(H,13,14);1H |
Clé InChI |
ZHZQAOXOEODBNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)NC=C(C2=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Indeno[1,2-b]quinolin-10(11H)-one](/img/structure/B11876118.png)


![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B11876144.png)



![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)


![9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)

